molecular formula C4H4ClNS B1304918 2-Chloro-4-methylthiazole CAS No. 26847-01-8

2-Chloro-4-methylthiazole

Cat. No. B1304918
Key on ui cas rn: 26847-01-8
M. Wt: 133.6 g/mol
InChI Key: SYDUUJIIXIOTQT-UHFFFAOYSA-N
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Procedure details

phenylmethanamine (100 mg, 0.93 mmol), 2-chloro-4-methylthiazole (125 mg, 0.93 mmol) and sodium 2-methylpropan-2-olate (179 mg, 1.87 mmol) were suspended in DMA (2 mL) and sealed into a microwave tube. Nitrogen was bubbled through the reaction mixture for 5 minutes. (R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE (62.1 mg, 0.11 mmol) and diacetoxypalladium (16.76 mg, 0.07 mmol) were added to the reaction mixture and nitrogen was bubbled through the reaction mixture for a further 5 minutes. The reaction was heated thermally to 100 °C for 30 mins under nitrogen and cooled to RT. No reaction. abandoned.
Quantity
0.00187 mol
Type
reagent
Reaction Step One
Quantity
0.002 L
Type
solvent
Reaction Step Two
Quantity
0.000933 mol
Type
reactant
Reaction Step Three
Quantity
0.000933 mol
Type
reactant
Reaction Step Four
Quantity
0.00011 mol
Type
catalyst
Reaction Step Five
Quantity
0.00011 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
815
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.00187 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.002 L
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
0.000933 mol
Type
reactant
Smiles
C1=CC=C(C=C1)CN
Step Four
Name
Quantity
0.000933 mol
Type
reactant
Smiles
CC1=CSC(=N1)Cl
Step Five
Name
Quantity
0.00011 mol
Type
catalyst
Smiles
CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]
Name
Quantity
0.00011 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC1=CSC(=N1)NCC2=CC=CC=C2
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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